![molecular formula C14H12N2O2S B071526 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester CAS No. 173605-72-6](/img/structure/B71526.png)
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester, also known as PITCE, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PITCE belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester induces apoptosis by activating the caspase cascade and suppressing the expression of anti-apoptotic proteins such as Bcl-2 (Zhang et al., 2013). Inflammatory responses are regulated by the NF-κB signaling pathway, and 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has been shown to inhibit NF-κB activation, leading to the suppression of pro-inflammatory cytokine production (Kim et al., 2015). The anti-viral activity of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester is thought to be due to its ability to inhibit viral replication and viral entry into host cells (Lee et al., 2019).
Biochemische Und Physiologische Effekte
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has been shown to have several biochemical and physiological effects. In cancer cells, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest (Zhang et al., 2013). Inflammatory responses are regulated by the production of pro-inflammatory cytokines such as TNF-α and IL-6, and 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has been shown to suppress the production of these cytokines (Kim et al., 2015). 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester also has anti-viral activity against the influenza A virus, which is a significant public health concern (Lee et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester is also relatively inexpensive, making it a cost-effective option for researchers. However, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has some limitations, including its cytotoxicity at high concentrations and its limited bioavailability. These limitations may restrict its use in certain experiments and applications.
Zukünftige Richtungen
For the research and development of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester include investigating its anti-cancer activity in other types of cancer cells, exploring its potential as an anti-inflammatory agent, and optimizing its synthesis method and bioavailability for therapeutic applications.
Synthesemethoden
The synthesis of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester involves a multi-step process that starts with the condensation of 2-aminobenzothiazole and 2-bromoacetophenone to form 2-(2-bromoacetophenyl)benzothiazole. This intermediate is then reacted with ethyl cyanoacetate in the presence of potassium carbonate to form 3-phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester (3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester) (Zhang et al., 2013). The purity of the compound can be enhanced through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has shown promising results in various scientific research applications. In one study, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester was found to inhibit the growth of human colon cancer cells by inducing apoptosis and cell cycle arrest (Zhang et al., 2013). Another study demonstrated that 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Kim et al., 2015). 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has also been shown to possess anti-viral activity against the influenza A virus (Lee et al., 2019).
Eigenschaften
CAS-Nummer |
173605-72-6 |
|---|---|
Produktname |
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester |
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
ethyl 3-phenylimidazo[2,1-b][1,3]thiazole-6-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-13(17)11-8-16-12(9-19-14(16)15-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI-Schlüssel |
YYJQJSIYNCWXMI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN2C(=CSC2=N1)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1=CN2C(=CSC2=N1)C3=CC=CC=C3 |
Synonyme |
3-PHENYLIMIDAZO[2,1-B]THIAZOLE-6-CARBOXYLIC ACID ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)
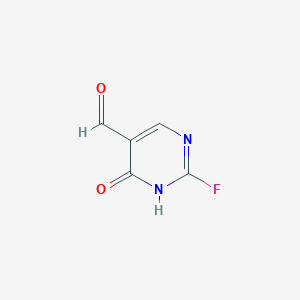

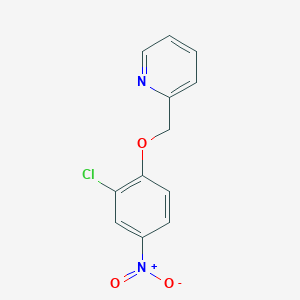
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)
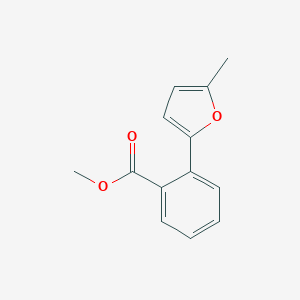

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)
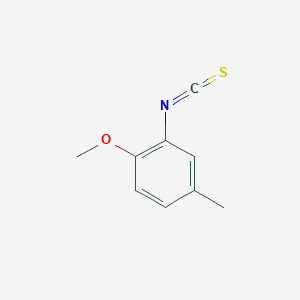
![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)

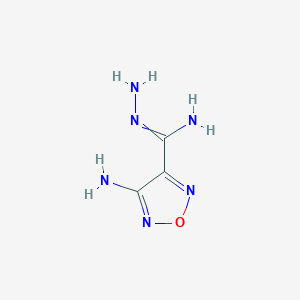
![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)